chemical structure and properties of 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose
chemical structure and properties of 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose
An In-Depth Technical Guide to 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive examination of 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose, a specialized carbohydrate derivative of significant interest to researchers in glycoscience and medicinal chemistry. L-fucose, a 6-deoxy-L-galactose, is a constituent of many biologically important glycoconjugates, and modifications to its structure, such as the removal of the C-4 hydroxyl group, provide powerful tools for probing biological systems. This document details the compound's chemical structure, physicochemical properties, and a proposed, literature-grounded synthetic pathway. Furthermore, it explores the strategic applications of this molecule as a synthetic intermediate for creating modified oligosaccharides and as a tool for structure-activity relationship (SAR) studies in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced carbohydrate chemistry for innovative therapeutic and diagnostic solutions.
Introduction to L-Fucose Derivatives in Glycoscience
L-fucose is a ubiquitous monosaccharide in mammalian, insect, and plant glycans, distinguished by the absence of a hydroxyl group at the C-6 position and its L-configuration.[1] This terminal sugar plays a critical role in a multitude of biological recognition events, including cell adhesion, immune responses, and blood group antigenicity, such as the H-antigen determinant.[1][2] The enzymes that transfer fucose, fucosyltransferases (FUTs), and the enzymes that cleave it, α-fucosidases, are central to the dynamic regulation of these processes.
The strategic chemical modification of fucose offers a powerful approach to modulate and study these biological functions. Deoxy sugars, which lack one or more hydroxyl groups compared to their parent monosaccharides, are particularly valuable. Removing a hydroxyl group eliminates a potential site for hydrogen bonding or further glycosylation, thereby altering the molecule's interaction with enzymes or receptors.[3][4] 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose is one such modified sugar. It serves as a stable, lipophilic, and synthetically versatile building block, enabling the construction of complex glycomimetics and probes to elucidate the functional importance of the C-4 hydroxyl group in fucose-mediated biological events.
Chemical Structure and Physicochemical Properties
Structural Elucidation
The structure of 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose is defined by several key features:
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L-fucopyranose Core: The scaffold is a six-membered pyranose ring derived from L-fucose, which is systematically known as 6-deoxy-L-galactose.[1]
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4-Deoxy Modification: A hydrogen atom replaces the hydroxyl group at the C-4 position. This is the most significant modification from the parent sugar, fundamentally altering its polarity and hydrogen-bonding capability.
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1,2,3-tri-O-benzoyl Groups: The hydroxyl groups at positions C-1, C-2, and C-3 are protected as benzoate esters. These bulky, apolar groups render the molecule soluble in organic solvents and serve as key protecting groups during synthesis, preventing unwanted side reactions.[5]
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Alpha (α) Anomer: The benzoyl group at the anomeric carbon (C-1) is in an axial orientation, defining the alpha configuration.
The compound is also referred to by the more systematic name 1,2,3-Tri-O-benzoyl-4,6-dideoxy-α-L-xylo-hexopyranose, which explicitly accounts for the deoxy nature at both the C-4 and C-6 positions.[6]
Physicochemical Data
The key physicochemical properties of the title compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 132867-80-2 | [6] |
| Alternate CAS | 132867-78-8 | |
| Molecular Formula | C₂₇H₂₄O₇ | [6] |
| Molecular Weight | 460.48 g/mol | [6] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, EtOAc; Insoluble in water (predicted) | N/A |
| Storage | 2-8°C, under inert atmosphere | [6] |
Anticipated Spectroscopic Profile
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¹H NMR (in CDCl₃):
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Aromatic Protons: Multiple signals between δ 7.2–8.2 ppm corresponding to the 15 protons of the three benzoyl groups.
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Anomeric Proton (H-1): A doublet around δ 6.0–6.5 ppm, with a small coupling constant typical for an equatorial-axial relationship in an α-L configuration.
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Ring Protons (H-2, H-3, H-5): Signals in the δ 4.0–5.8 ppm range, shifted downfield due to the deshielding effect of the adjacent benzoate esters.
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Methylene Protons (H-4ax, H-4eq): Signals in the δ 1.8–2.5 ppm range, characteristic of a deoxy position.
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Methyl Protons (H-6): A doublet around δ 1.2–1.4 ppm.
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-
¹³C NMR (in CDCl₃):
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Carbonyl Carbons: Signals around δ 165–167 ppm.
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Aromatic Carbons: Multiple signals between δ 128–134 ppm.
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Anomeric Carbon (C-1): Signal around δ 90–95 ppm.
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Ring Carbons (C-2, C-3, C-5): Signals in the δ 65–80 ppm range.
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Deoxy Carbon (C-4): Signal significantly upfield, around δ 30–40 ppm.
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Methyl Carbon (C-6): Signal around δ 16–18 ppm.
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FT-IR (KBr Pellet):
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Strong C=O stretching vibrations around 1720–1740 cm⁻¹ (ester).
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C-O stretching vibrations around 1250–1300 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations around 3050–3100 cm⁻¹ and 1580–1600 cm⁻¹, respectively.
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Synthetic Strategy and Experimental Protocols
Strategic Considerations
The synthesis of a selectively modified carbohydrate like 1,2,3-tri-O-benzoyl-4-deoxy-alpha-L-fucopyranose requires a robust multi-step strategy. The primary challenge is differentiating the multiple hydroxyl groups of the starting L-fucose. A logical approach involves:
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Anomeric Protection: Initial protection of the anomeric hydroxyl group as a methyl glycoside to simplify the reaction mixture and prevent anomerization.[9]
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Selective Protection: Protection of the C-2 and C-3 hydroxyls, leaving the C-4 hydroxyl available for modification. Benzoylation often shows some regioselectivity that can be exploited.[10]
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Deoxygenation at C-4: A two-step activation-reduction sequence is the most reliable method for deoxygenation. The Barton-McCombie deoxygenation is a classic and effective method for this transformation.[11]
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Final Benzoylation and Deprotection: Removal of the anomeric protecting group followed by benzoylation of the newly freed hydroxyls to yield the target compound.
Proposed Synthetic Pathway
The following diagram outlines a plausible and efficient synthetic route starting from commercially available L-fucose.
Sources
- 1. Fucose - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. The use of deoxyfluoro-d-glucopyranoses and related compounds in a study of yeast hexokinase specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of the methyl thioglycosides of 2-, 3-, and 4-deoxy-L-fucose - PubMed [pubmed.ncbi.nlm.nih.gov]
